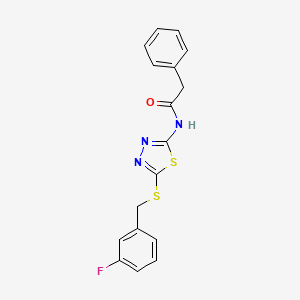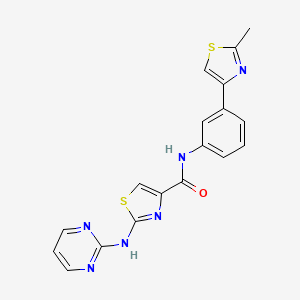
N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of several enzymes and has shown promising results in the treatment of various diseases.
Scientific Research Applications
Glutaminase Inhibition and Anticancer Applications : A study by Shukla et al. (2012) discusses the potential of BPTES analogs, closely related to N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide, as glutaminase inhibitors. These compounds have shown effectiveness in attenuating the growth of lymphoma B cells in vitro and in a mouse model, indicating potential anticancer applications (Shukla et al., 2012).
Anticancer Screening of Imidazothiadiazole Analogs : Abu-Melha (2021) conducted a study on N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, structurally similar to the compound . They found that certain derivatives exhibited significant cytotoxic effects against breast cancer, suggesting their potential as anticancer agents (Abu-Melha, 2021).
In-vitro Cytotoxicity Evaluation as Anticancer Agents : A study by Mohammadi-Farani et al. (2014) on derivatives of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide, related to the compound , evaluated their cytotoxicity against various cancer cell lines. Some derivatives showed significant cytotoxic activity, indicating their potential use as anticancer agents (Mohammadi-Farani et al., 2014).
Antibacterial and Antiviral Activities : Tang et al. (2019) synthesized benzothiazole derivatives containing a 1,3,4-thiadiazole moiety and evaluated their antibacterial and antiviral activities. These compounds showed good efficacy against various pathogens, suggesting their potential use as antibacterial and antiviral agents (Tang et al., 2019).
α-Glucosidase Inhibitory, Antimicrobial, and Antioxidant Activities : Menteşe et al. (2015) explored benzimidazole derivatives containing 1,3,4-thiadiazole for their inhibitory activities against α-glucosidase, as well as their antimicrobial and antioxidant properties. These findings suggest the compound's potential in managing diabetes and its complications, and as an antimicrobial agent (Menteşe et al., 2015).
Antiproliferative-Antimicrobial Properties : Gür et al. (2020) studied Schiff bases derived from 1,3,4-thiadiazole compounds for their antiproliferative and antimicrobial properties. The study highlighted the potential of these compounds in the development of new therapeutic agents for cancer and microbial infections (Gür et al., 2020).
properties
IUPAC Name |
N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3OS2/c18-14-8-4-7-13(9-14)11-23-17-21-20-16(24-17)19-15(22)10-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNAKLWJRQARJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2798701.png)
![2-(3-chlorophenyl)-7-(4-hydroxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2798702.png)

![(Z)-methyl 2-(2-((4-fluorobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2798704.png)
![5-[(Azetidin-3-yloxy)methyl]-3-cyclopropyl-1,2,4-oxadiazole hydrochloride](/img/structure/B2798705.png)
![1-(4-chlorobenzyl)-3'-(3,5-dimethoxyphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2798709.png)
![5-bromo-2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2798710.png)
![4-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-5-oxo-3-phenyl-1,2,4-triazole](/img/structure/B2798712.png)


![N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B2798720.png)
![3-benzyl-7-(dimethylamino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2798722.png)
![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2798723.png)
